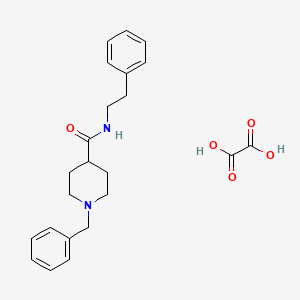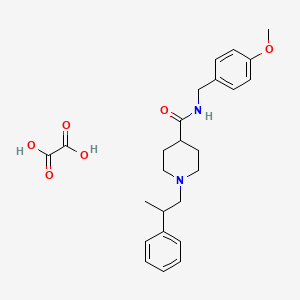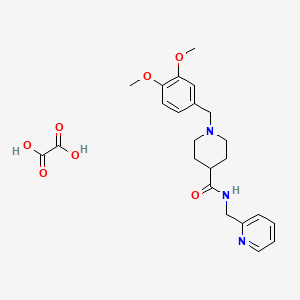
1-benzyl-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate
Overview
Description
1-benzyl-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound is commonly referred to as BEP or Nocaine, and it belongs to the class of piperidine derivatives. BEP has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
BEP exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on neurotransmission and behavior. BEP has also been shown to have some affinity for other neurotransmitter transporters, such as the norepinephrine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
BEP has been shown to have various biochemical and physiological effects, including changes in neurotransmitter levels and alterations in behavior. It has been shown to increase locomotor activity in rodents, which is a measure of the stimulant effects of the compound. BEP has also been shown to have some analgesic effects, although the mechanism behind this is not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using BEP in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the function of this protein. However, one limitation is that BEP is a relatively new compound, and its effects on various neurotransmitter systems are not well understood. Additionally, the compound has not been extensively studied in humans, so its safety profile is not well established.
Future Directions
There are several future directions for research on BEP. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Another area of interest is the development of new compounds that are based on the structure of BEP, which may have improved pharmacological properties. Finally, further research is needed to fully understand the biochemical and physiological effects of BEP and its potential applications in scientific research.
Scientific Research Applications
BEP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is a protein that plays a critical role in the regulation of dopamine neurotransmission. BEP has been used as a tool to study the function of the dopamine transporter and its role in various neurological disorders.
properties
IUPAC Name |
1-benzyl-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.C2H2O4/c24-21(22-14-11-18-7-3-1-4-8-18)20-12-15-23(16-13-20)17-19-9-5-2-6-10-19;3-1(4)2(5)6/h1-10,20H,11-17H2,(H,22,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCFGNNQXKNSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949724.png)



